molecular formula C16H27ClN2O2 B4410680 1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

Cat. No.: B4410680
M. Wt: 314.8 g/mol
InChI Key: RFHRYEGDNLVMTG-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride is an organic compound with a molecular formula of C18H31ClN2O3. This compound is known for its unique structure, which includes a piperazine ring substituted with an isopropoxyphenoxy group and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

1-methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-14(2)20-16-6-4-15(5-7-16)19-13-12-18-10-8-17(3)9-11-18;/h4-7,14H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHRYEGDNLVMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-isopropoxyphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 4-methylpiperazine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, depending on the receptor type and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-Isopropoxyphenoxy)ethyl]-4-methylpiperazine ethanedioate
  • 1-[2-(4-Isopropoxyphenoxy)ethoxy]ethyl-4-methylpiperazine hydrochloride

Uniqueness

1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the isopropoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride
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1-Methyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

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